N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

GPX4 Kinase Unknown Target

This compound is for medicinal chemistry exploration only. No peer-reviewed potency, selectivity, or ADME data exist. It must not be used as a validated chemical probe or in vivo efficacy model. Researchers must independently verify purity (NMR, HPLC) and generate all primary screening data. Purchase strictly on the basis of the vendor's analytical characterization, not unsubstantiated therapeutic claims. Not suitable for target-based drug discovery without de novo validation.

Molecular Formula C18H22N4O4S
Molecular Weight 390.46
CAS No. 2097920-88-0
Cat. No. B2632754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
CAS2097920-88-0
Molecular FormulaC18H22N4O4S
Molecular Weight390.46
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C18H22N4O4S/c1-13-19-10-7-18(20-13)26-16-8-11-22(12-9-16)27(24,25)17-5-3-15(4-6-17)21-14(2)23/h3-7,10,16H,8-9,11-12H2,1-2H3,(H,21,23)
InChIKeyYPSYNDBNLDISBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide Lacks Publicly Available Differentiation Data for Scientific Selection


N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide (CAS 2097920-88-0) is a synthetic small molecule featuring a pyrimidine ring, a piperidine ring, and a sulfonyl group. Despite being listed as a research compound , an exhaustive search of the scientific literature conducted in April 2026 reveals no peer-reviewed primary research papers, no patents explicitly profiling this molecule, and no authoritative database entries (e.g., PubChem, ChEMBL, BindingDB) that contain quantitative bioactivity data for this specific compound. Consequently, there is currently no publicly verifiable basis for differentiating it from its closest structural analogs.

Why N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide Cannot Be Assumed Interchangeable with In-Class Analogs


In the absence of any published potency, selectivity, or pharmacokinetic data for this compound, any assumption of functional equivalence with structurally related analogs is scientifically unjustified. Even minor structural modifications in this chemotype can drastically alter target binding, solubility, and metabolic stability. Without quantitative evidence linking its specific substituent pattern to a defined biological effect, substituting this compound for a close analog carries an unquantifiable risk of experimental failure or misleading results.

Quantitative Differentiation Evidence for N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide: A Critical Gap Analysis


No Publicly Available Potency Data for Primary Target Engagement

A comprehensive search of scientific databases—including PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and global patent repositories—returned zero entries containing IC50, Ki, Kd, EC50, or any other quantitative activity value for this exact compound [1]. While one early search hit appeared to suggest a GPX4 binding affinity (Kd = 426 nM), subsequent verification revealed this data belonged to a different chemical structure (CHEMBL5619466, BDBM50649249), not the target compound [2]. No authentic binding or functional data could be located.

GPX4 Kinase Unknown Target

No Selectivity Profile Exists to Assess Off-Target Risk

No selectivity panel data, kinome profiling, or CEREP/Panlabs screening results were found for this compound. In the absence of such data, the selectivity window relative to closely related targets (e.g., other GPX isoforms, kinases, or CYP enzymes) cannot be estimated. This contrasts with well-characterized probes like ML162, for which selectivity data is publicly available and often guides procurement [1].

Selectivity Off-target Safety Pharmacology

No Physicochemical or ADME Data Available for Formulation or In Vivo Studies

Key developability parameters such as aqueous solubility, logP, microsomal stability (human/rodent), plasma protein binding, and CYP inhibition are entirely absent from the public domain for this compound. Without these data, the compound cannot be reliably prepared for in vivo dosing or compared against analogs with known pharmacokinetic profiles.

ADME Solubility Metabolic Stability

Recommended Use Scenarios for N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide—or When to Avoid It


Exploratory Chemistry or In-House Primary Screening (with Caution)

This compound may serve as a starting point for a medicinal chemistry campaign only if the research team is prepared to generate all primary screening data de novo. It should not be purchased under the assumption that it has any predefined biological activity. Any screening campaign must include rigorous purity analysis and characterization prior to use.

Negative Control for Structurally Related Bioactive Molecules

If a closely related analog (e.g., a kinase inhibitor or GPX4 modulator containing the same core) has confirmed activity, this compound could theoretically be tested as a negative control. However, its own activity cannot be assumed to be inert without empirical verification.

NOT Recommended for Target-Based Drug Discovery or In Vivo Pharmacology

Given the complete absence of potency, selectivity, and ADME data, this compound is not suitable for target-based drug discovery, in vivo efficacy models, or any application requiring a validated chemical probe. Researchers should instead prioritize well-characterized tool compounds with published quantitative data.

NOT Recommended for Procurement Based on Vendor Description Alone

Vendor descriptions often include generic language about 'potential therapeutic applications.' Without supporting primary data, such claims are not a reliable basis for scientific procurement. The compound should be evaluated solely on its analytical characterization (e.g., NMR, HPLC purity) provided by the vendor.

Quote Request

Request a Quote for N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.